Cas no 1539102-93-6 (2-(pyrimidin-5-yl)ethanimidamide)

2-(pyrimidin-5-yl)ethanimidamide 化学的及び物理的性質
名前と識別子
-
- 2-(pyrimidin-5-yl)ethanimidamide
- EN300-1755822
- 1539102-93-6
-
- インチ: 1S/C6H8N4/c7-6(8)1-5-2-9-4-10-3-5/h2-4H,1H2,(H3,7,8)
- InChIKey: JTLRNVPLCWPKJS-UHFFFAOYSA-N
- ほほえんだ: N1C=NC=C(C=1)CC(=N)N
計算された属性
- せいみつぶんしりょう: 136.074896272g/mol
- どういたいしつりょう: 136.074896272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 117
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 75.6Ų
2-(pyrimidin-5-yl)ethanimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1755822-10.0g |
2-(pyrimidin-5-yl)ethanimidamide |
1539102-93-6 | 10g |
$5037.0 | 2023-05-23 | ||
Enamine | EN300-1755822-0.1g |
2-(pyrimidin-5-yl)ethanimidamide |
1539102-93-6 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1755822-5.0g |
2-(pyrimidin-5-yl)ethanimidamide |
1539102-93-6 | 5g |
$3396.0 | 2023-05-23 | ||
Enamine | EN300-1755822-10g |
2-(pyrimidin-5-yl)ethanimidamide |
1539102-93-6 | 10g |
$5037.0 | 2023-09-20 | ||
Enamine | EN300-1755822-5g |
2-(pyrimidin-5-yl)ethanimidamide |
1539102-93-6 | 5g |
$3396.0 | 2023-09-20 | ||
Enamine | EN300-1755822-2.5g |
2-(pyrimidin-5-yl)ethanimidamide |
1539102-93-6 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1755822-0.25g |
2-(pyrimidin-5-yl)ethanimidamide |
1539102-93-6 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1755822-1.0g |
2-(pyrimidin-5-yl)ethanimidamide |
1539102-93-6 | 1g |
$1172.0 | 2023-05-23 | ||
Enamine | EN300-1755822-0.5g |
2-(pyrimidin-5-yl)ethanimidamide |
1539102-93-6 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1755822-0.05g |
2-(pyrimidin-5-yl)ethanimidamide |
1539102-93-6 | 0.05g |
$983.0 | 2023-09-20 |
2-(pyrimidin-5-yl)ethanimidamide 関連文献
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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2-(pyrimidin-5-yl)ethanimidamideに関する追加情報
Introduction to 2-(pyrimidin-5-yl)ethanimidamide (CAS No. 1539102-93-6)
2-(pyrimidin-5-yl)ethanimidamide, identified by the Chemical Abstracts Service Number (CAS No.) 1539102-93-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amide derivative features a pyrimidine core linked to an ethanimidamide moiety, presenting a unique structural framework that has garnered considerable attention in recent years. The compound's molecular architecture suggests potential applications in medicinal chemistry, particularly in the development of novel bioactive molecules targeting various biological pathways.
The pyrimidine ring, a nitrogen-containing heterocycle, is a cornerstone in drug design due to its prevalence in numerous pharmacologically active agents. Its presence in 2-(pyrimidin-5-yl)ethanimidamide not only contributes to the compound's overall stability but also facilitates interactions with biological targets such as enzymes and receptors. The ethanimidamide group, on the other hand, introduces a polar functional handle that can enhance solubility and binding affinity, making this compound a promising scaffold for further derivatization.
In the context of contemporary pharmaceutical research, 2-(pyrimidin-5-yl)ethanimidamide has been explored for its potential role in modulating key biological processes. Recent studies have highlighted its significance in the development of inhibitors targeting enzymes involved in cancer metabolism and inflammation. The pyrimidine moiety's ability to engage with ATP-binding sites and other nucleotide-dependent enzymes has been particularly noted, suggesting its utility in creating selective inhibitors for therapeutic intervention.
One of the most compelling aspects of 2-(pyrimidin-5-yl)ethanimidamide is its versatility as a chemical building block. Researchers have leveraged its scaffold to synthesize libraries of derivatives with tailored biological activities. For instance, modifications at the 5-position of the pyrimidine ring have been shown to fine-tune binding interactions with target proteins, leading to enhanced efficacy and reduced off-target effects. This modular approach underscores the compound's value in high-throughput screening campaigns and structure-based drug design initiatives.
The synthesis of 2-(pyrimidin-5-yl)ethanimidamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include condensation reactions between pyrimidine precursors and ethanimidamide-forming units, followed by purification protocols to isolate the desired product. Advances in catalytic systems and green chemistry principles have further refined these synthetic routes, enabling more efficient and sustainable production processes.
From a computational chemistry perspective, 2-(pyrimidin-5-yl)ethanimidamide has been subjected to extensive molecular modeling studies to elucidate its binding modes and interaction dynamics. These simulations have provided critical insights into how the compound interacts with biological targets at the atomic level, guiding medicinal chemists in optimizing its pharmacophore. Such computational approaches are indispensable in modern drug discovery pipelines, complementing experimental efforts and accelerating the development of novel therapeutics.
The pharmacological profile of 2-(pyrimidin-5-yl)ethanimidamide continues to be a subject of intense investigation. Preclinical studies have demonstrated its potential as an anti-inflammatory agent by modulating cytokine production pathways. Additionally, preliminary data suggest that it may exhibit antineoplastic properties by inhibiting key enzymes involved in tumor cell proliferation and survival. These findings position this compound as a promising candidate for further development into clinical candidates.
In conclusion, 2-(pyrimidin-5-yl)ethanimidamide (CAS No. 1539102-93-6) represents a compelling example of how structural innovation can drive therapeutic progress. Its unique combination of chemical features makes it a valuable tool for researchers exploring new drug targets and mechanisms of action. As our understanding of biological systems evolves, compounds like this continue to pave the way for next-generation pharmaceuticals that address complex diseases with greater precision and efficacy.
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